REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH2:10][C:9](O[Si](C)(C)C)=[C:8](O[Si](C)(C)C)[CH2:7][C:6]=1[C:21]([O:23][CH3:24])=[O:22])=[O:4].[NH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(O)(=O)C>[CH3:1][O:2][C:3](=[O:4])[C:5]1[C:6](=[CH:7][C:8]([NH:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[C:9]([NH:25][C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:10]=1)[C:21]([O:23][CH3:24])=[O:22]
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Name
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4,5-bis(trimethylsilyloxy)cyclohexa 1,4-diene- 1,2-dicarboxylic acid dimethyl ester
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Quantity
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5.6 g
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Type
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reactant
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Smiles
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COC(=O)C1=C(CC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C)C(=O)OC
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Name
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|
Quantity
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5.5 mL
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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CUSTOM
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Details
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the solvent is evaporated off
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Type
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DISSOLUTION
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Details
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the dark-brown residue is dissolved in dichloromethane
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Type
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WASH
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Details
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the solution is washed in succession with 20 ml of 1N HCl, 50 ml of saturated NaHCO3 and twice with 20 ml of water
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Type
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DRY_WITH_MATERIAL
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Details
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dried With sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated by evaporation
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Type
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CUSTOM
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Details
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The crude product is recrystallized from ethanol
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Name
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|
Type
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product
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Smiles
|
COC(C=1C(C(=O)OC)=CC(=C(C1)NC1=CC=CC=C1)NC1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |